N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride
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Overview
Description
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is commonly used as a nonselective β-adrenergic blocker and a class III antiarrhythmic agent . This compound is characterized by its chiral nature, which means it has different enantiomers that can exhibit distinct pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide typically involves the reaction of a phenylmethanesulfonamide derivative with an isopropylamine derivative under controlled conditions . The process generally includes steps such as:
Amidation: Reacting the phenylmethanesulfonamide with isopropylamine.
Hydroxylation: Introducing a hydroxyl group to the intermediate product.
Purification: Using techniques like recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification methods to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily by blocking β-adrenergic receptors, which are involved in the regulation of heart rate and contractility . It also acts as a potassium channel blocker, which helps in stabilizing cardiac rhythm by prolonging the action potential duration . The molecular targets include β1 and β2 adrenergic receptors and potassium channels .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another nonselective β-adrenergic blocker used for similar therapeutic purposes.
Metoprolol: A selective β1-adrenergic blocker with fewer side effects on the respiratory system.
Atenolol: A β1-selective blocker used primarily for hypertension and angina.
Uniqueness
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide is unique due to its dual action as both a β-adrenergic blocker and a potassium channel blocker, making it particularly effective in treating certain types of arrhythmias . Its chiral nature also allows for the development of enantiomerically pure forms with potentially improved therapeutic profiles .
Properties
Molecular Formula |
C12H22Cl2N2O3S |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride |
InChI |
InChI=1S/C12H20N2O3S.2ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;;/h4-7,9,12-15H,8H2,1-3H3;2*1H |
InChI Key |
ICPRBRMBYPKAQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl.Cl |
Origin of Product |
United States |
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